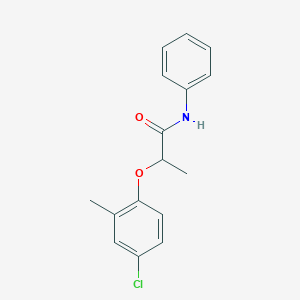

2-(4-chloro-2-méthylphénoxy)-N-phénylpropanamide

Vue d'ensemble

Description

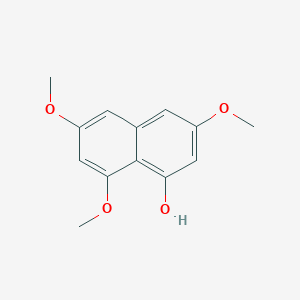

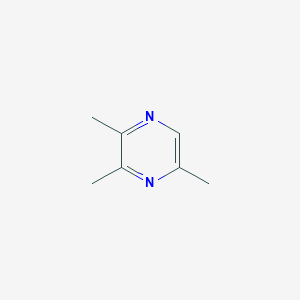

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their ability to control broad-leaf weeds in various agricultural settings. The compound is characterized by the presence of a chloro-substituted phenoxy group and a phenylpropanamide moiety, which contribute to its herbicidal properties.

Applications De Recherche Scientifique

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on plant growth and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.

Mécanisme D'action

Target of Action

The compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, also known as Propanamide, 2-(4-chloro-2-methylphenoxy)-N-phenyl-, is a derivative of phenoxy herbicides . Phenoxy herbicides, such as 2,4-D and MCPA, act by mimicking the plant growth hormone indoleacetic acid (IAA) . Therefore, the primary targets of this compound are likely to be the same auxin receptors in plants that interact with IAA.

Mode of Action

The mode of action of phenoxy herbicides involves the disruption of normal plant growth . When these compounds bind to auxin receptors, they induce rapid, uncontrolled growth, often leading to the death of the plant . As a derivative of these herbicides, 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is likely to interact with its targets in a similar manner, causing overstimulation of growth processes.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in plant growth and development . By mimicking IAA, the compound interferes with the normal signaling pathways that regulate these processes. The exact downstream effects would depend on the specific plant species and developmental stage, but could include abnormal cell division, elongation, and differentiation .

Pharmacokinetics

Related compounds like mcpa are known to be readily absorbed by plants and transported to the site of action . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of specific transport proteins in the plant.

Result of Action

The result of the compound’s action is the disruption of normal plant growth, leading to the death of the plant . This is achieved through the overstimulation of growth processes, causing the plant to essentially "grow to death" .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s activity may be affected by soil composition, pH, and temperature . Additionally, the presence of other chemicals in the environment could potentially interfere with the compound’s action or lead to the formation of harmful byproducts .

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies are being conducted to understand the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

The metabolic pathways that 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is involved in are currently being studied. This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Research is being conducted to understand how 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide typically involves the reaction of 4-chloro-2-methylphenol with an appropriate amide precursorThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as p-toluenesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The process typically includes the sulfonation of 4-chloro-2-methylphenol, followed by etherification and subsequent amide bond formation. The reaction conditions are optimized to achieve high optical content and minimal optical loss of raw materials .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide with similar herbicidal properties.

2,4-dichlorophenoxyacetic acid (2,4-D): Widely used herbicide with a similar mode of action.

2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Known for its herbicidal activity but less commonly used due to environmental concerns.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is unique due to its specific structural features, which confer distinct physicochemical properties and herbicidal activity. Its ability to selectively target broad-leaf weeds while leaving monocot crops relatively unaffected makes it a valuable tool in agricultural weed management .

Propriétés

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-11-10-13(17)8-9-15(11)20-12(2)16(19)18-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWNBJYOBTUXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929784 | |

| Record name | 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13740-38-0 | |

| Record name | Propionanilide, 2-((4-chloro-o-tolyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013740380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

]-](/img/structure/B81546.png)